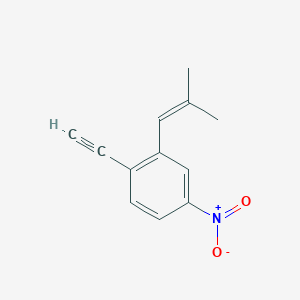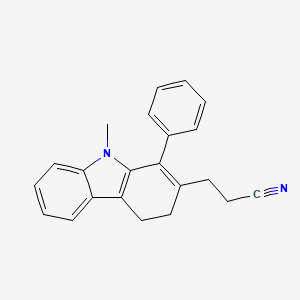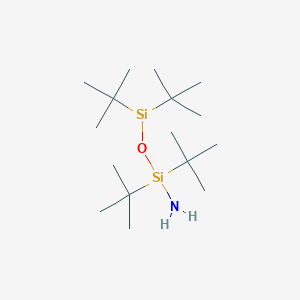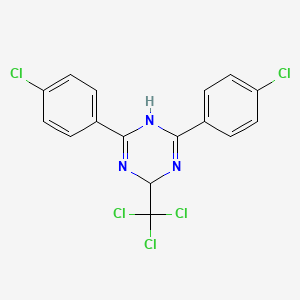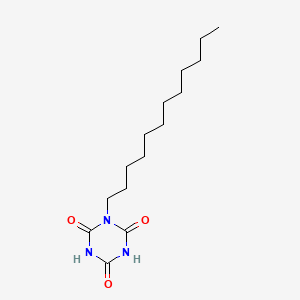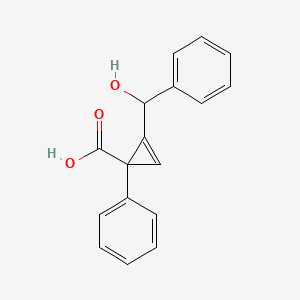![molecular formula C34H20N2S8 B14218345 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine CAS No. 568572-56-5](/img/structure/B14218345.png)
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is a complex organic compound characterized by multiple thiophene and pyridine rings connected through disulfide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine typically involves multiple steps, starting with the preparation of intermediate thiophene and pyridine derivatives. The key steps include:
Formation of Thiophene Derivatives: Thiophene derivatives are synthesized through various methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are coupled using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille coupling.
Disulfide Linkage Formation: The disulfide bonds are introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide.
Final Assembly: The pyridine rings are incorporated through additional coupling reactions, and the final compound is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient coupling reactions and large-scale chromatographic systems for purification.
化学反应分析
Types of Reactions
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized thiophene or pyridine derivatives.
科学研究应用
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine has several scientific research applications:
Materials Science: Used in the development of conductive polymers and organic semiconductors due to its conjugated system.
Chemistry: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine depends on its specific application. In biological systems, it may interact with cellular components through its thiophene and pyridine rings, potentially disrupting cellular processes or signaling pathways. The disulfide linkages may also play a role in redox reactions within cells, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2,2’-bithiophene and 2,5-dibromothiophene share structural similarities.
Pyridine Derivatives: Compounds like 4,4’-bipyridine and 2,2’-bipyridine are structurally related.
Uniqueness
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is unique due to its multiple thiophene and pyridine rings connected through disulfide linkages, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
属性
CAS 编号 |
568572-56-5 |
|---|---|
分子式 |
C34H20N2S8 |
分子量 |
713.1 g/mol |
IUPAC 名称 |
4-[5-[5-[5-[[5-[5-(5-pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine |
InChI |
InChI=1S/C34H20N2S8/c1-3-25(37-23(1)21-13-17-35-18-14-21)27-5-7-29(39-27)31-9-11-33(41-31)43-44-34-12-10-32(42-34)30-8-6-28(40-30)26-4-2-24(38-26)22-15-19-36-20-16-22/h1-20H |
InChI 键 |
NIKANBTUSUQIGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)SSC5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=NC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
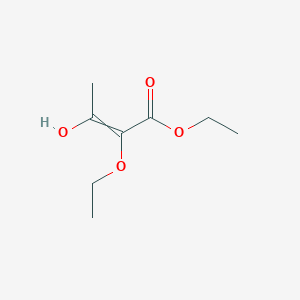
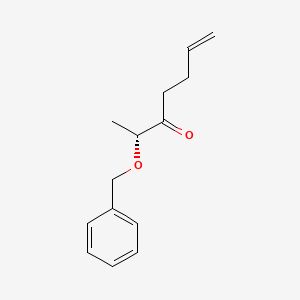
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

